N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzamide
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Overview
Description
N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzoyl group, a chlorophenyl group, and a fluorobenzamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzamide typically involves the condensation of 2-benzoyl-4-chlorophenylamine with 4-fluorobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and chlorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is facilitated by the presence of the benzoyl, chlorophenyl, and fluorobenzamide groups, which enhance its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity and disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide
- N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
- N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzenesulfonamide
Uniqueness
N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in various research applications where these properties are desirable.
Biological Activity
N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzamide is a synthetic organic compound that has gained attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzamides, characterized by a benzene ring attached to a carbonyl group (amide). The presence of halogen substituents (chlorine and fluorine) enhances its lipophilicity and binding affinity to biological targets, which is crucial for its biological activity.
Key Chemical Properties:
- Molecular Formula: C15H12ClFNO
- Molecular Weight: 273.71 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
- Functional Groups: Benzoyl, chlorophenyl, and fluorobenzamide moieties.
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The compound exhibits enzyme inhibition capabilities, which can disrupt various biochemical pathways.
- Enzyme Inhibition: The compound can bind to enzymes, inhibiting their activity. This is facilitated by the structural features that enhance binding affinity.
- Protein Binding: It may also interact with proteins involved in cellular signaling pathways, potentially disrupting protein-protein interactions.
Biological Applications
This compound has been studied for various biological activities:
- Anticancer Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. For instance, it has shown potential in inhibiting cell proliferation in human liver cancer (HepG2) and prostate cancer (PC3) cell lines.
- Antimicrobial Properties: The compound has been evaluated for its antimicrobial effects, showing promise against certain bacterial strains.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
In Vitro Studies on Cancer Cell Lines:
- A study reported that the compound demonstrated significant cytotoxicity against HepG2 cells with an IC50 value indicating effective inhibition at low concentrations.
- Another research highlighted its efficacy in reducing cell viability in PC3 cells, suggesting potential as a therapeutic agent for prostate cancer.
-
Mechanistic Studies:
- Research indicated that the compound could inhibit key enzymes involved in cancer metabolism, suggesting a mechanism through which it exerts anticancer effects.
-
Synthesis and Characterization:
- The synthesis of this compound involves the condensation of 2-benzoyl-4-chlorophenylamine with 4-fluorobenzoic acid, utilizing coupling agents to facilitate the reaction.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C15H12ClFNO |
Molecular Weight | 273.71 g/mol |
Anticancer Activity IC50 (HepG2) | < 10 µM |
Solubility | Organic solvents |
Mechanism of Action | Enzyme inhibition |
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFNO2/c21-15-8-11-18(23-20(25)14-6-9-16(22)10-7-14)17(12-15)19(24)13-4-2-1-3-5-13/h1-12H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMYFRWSIKUOJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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